molecular formula C14H14F3NO3S2 B2383099 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1421483-85-3

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2383099
CAS No.: 1421483-85-3
M. Wt: 365.39
InChI Key: FLNOGNKVGDLRAT-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:

    Formation of the thiophene derivative: Starting with thiophene, a Friedel-Crafts acylation can be performed to introduce the propyl group.

    Hydroxylation: The propyl group is then hydroxylated to form the 3-hydroxypropyl derivative.

    Sulfonamide formation: The hydroxylated thiophene derivative is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s sulfonamide moiety is a common pharmacophore in medicinal chemistry, making it a candidate for drug development.

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, the sulfonamide group can interact with biological targets such as enzymes or receptors, inhibiting their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-(phenyl)propyl)-3-(trifluoromethyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N-(3-hydroxy-3-(thiophen-2-yl)propyl)-benzenesulfonamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the thiophene ring and the trifluoromethyl group in N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide makes it unique. The thiophene ring can provide aromatic stability and electronic properties, while the trifluoromethyl group can enhance metabolic stability and lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S2/c15-14(16,17)10-3-1-4-11(9-10)23(20,21)18-7-6-12(19)13-5-2-8-22-13/h1-5,8-9,12,18-19H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNOGNKVGDLRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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